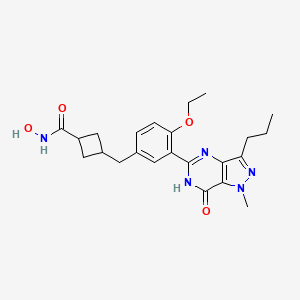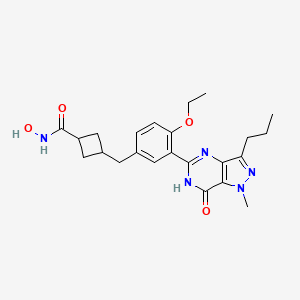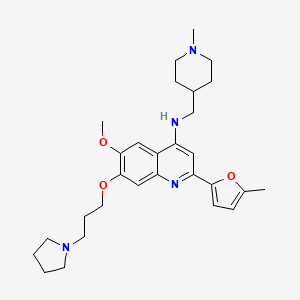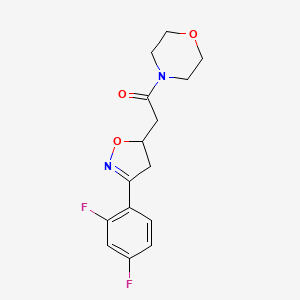
CPSI-1306
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CPSI-1306 is an inhibitor of macrophage inhibitory factor (MIF). In vivo, this compound (20 mg/kg per day) decreases skin thickness and myeloperoxidase (MPO) activity and induces keratinocyte apoptosis, as well as reduces papilloma formation and progression to micro-invasive squamous cell carcinoma (SCC) in a mouse model of UVB-induced SCC. It lowers blood glucose levels and serum levels of IL-6 and TNF-α in a mouse model of non-insulin-dependent diabetes mellitus (NIDDM) induced by streptozotocin.
This compound is a antagonist of macrophage migration inhibitory factor (MIF).
科学研究应用
预防UVB诱发的鳞状细胞癌
CPSI-1306已被用作一种小分子巨噬细胞迁移抑制因子(MIF)抑制剂,以研究其对UVB光诱发的炎症和鳞状癌发生的影響 {svg_1}. 研究发现,this compound可以减少皮肤厚度和髓过氧化物酶(MPO)活性,增加角质形成细胞凋亡和p53表达,减少增殖和磷酸化组蛋白变体H2AX(γ-H2AX),并增强环丁烷嘧啶二聚体的修复 {svg_2}. 这表明,抑制MIF是预防急性及慢性UVB照射对皮肤有害影响的一种很有前景的策略 {svg_3}.
治疗侵袭性乳腺癌
This compound已被评估用于治疗侵袭性乳腺癌的临床疗效 {svg_4}. 研究发现,该化合物能以剂量和时间依赖的方式显著诱导转移性乳腺癌细胞凋亡,降低其活力 {svg_5}. 机制研究表明,this compound通过降低线粒体膜电位,增加凋亡信号,包括凋亡诱导因子(AIF)和细胞色素C,诱导凋亡 {svg_6}. 进一步分析表明,this compound抑制转移性乳腺癌细胞中细胞增殖标志物AKT的激活 {svg_7}.
作用机制
Target of Action
The primary target of 2-[3-(3-(2,4-Difluorophenyl)-4,5-dihydro-5-isoxazolyl]-1-(4-morpholinyl)ethanone, also known as CPSI-1306, is the Macrophage Migration Inhibitory Factor (MIF) . MIF is a homotrimeric proinflammatory cytokine implicated in chronic inflammatory diseases and malignancies . It is known to promote tumor progression and metastasis .
Mode of Action
This compound acts as an antagonist of MIF . It disrupts the homotrimerization of MIF , thereby inhibiting its function. This results in a decrease in inflammation and tumor progression. This compound has been shown to induce apoptosis in cancer cells by reducing mitochondrial membrane potential and increasing apoptogenic signals . It also inhibits the activation of cell proliferation marker AKT in metastatic breast cancer cells .
Biochemical Pathways
This compound affects several biochemical pathways. It increases the expression of p53, a protein that regulates the cell cycle and functions as a tumor suppressor . It also decreases the expression of phosphohistone variant H2AX (γ-H2AX), a marker of DNA damage . Furthermore, this compound enhances the repair of cyclobutane pyrimidine dimers, which are DNA lesions caused by ultraviolet (UV) light .
Pharmacokinetics
Preliminary studies suggest that it has a shorter half-life compared to other similar compounds . This could potentially impact its bioavailability and efficacy.
Result of Action
The action of this compound leads to several molecular and cellular effects. It increases keratinocyte apoptosis and p53 expression, decreases proliferation, and enhances the repair of DNA damage . In addition, it reduces tumor growth and metastasis in various cancer models . Histological analysis of tumors treated with this compound revealed a reduced number of proliferative cells and blood vessels .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of UV light can affect the efficacy of this compound in preventing skin carcinogenesis . Furthermore, the tumor microenvironment, characterized by inflammation and the presence of various cytokines and reactive oxygen species, can also impact the action of this compound .
生化分析
Biochemical Properties
CPSI-1306 has been identified as a macrophage migration inhibitory factor (MIF) inhibitor . MIF is a proinflammatory cytokine that plays a significant role in inflammatory responses and is known to interact with various enzymes and proteins . This compound’s interaction with MIF is believed to inhibit the latter’s proinflammatory responses .
Cellular Effects
This compound has been shown to have significant effects on cellular processes, particularly in the context of cancer cells . It has been found to induce apoptosis in metastatic breast cancer cells, reducing their viability . This compound also inhibits the activation of cell proliferation marker AKT in these cells .
Molecular Mechanism
The molecular mechanism of this compound involves inducing intrinsic apoptosis by altering the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of different caspases . This process results in the death of the cancer cells .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to have a significant impact on tumor growth and metastasis in laboratory settings . It has been shown to reduce tumor growth and metastasis to the lungs in preclinical models .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with dosage . Higher dosages of this compound have been associated with a more significant reduction in tumor growth and metastasis .
Metabolic Pathways
Given its role as a MIF inhibitor, it is likely that it interacts with the metabolic pathways associated with inflammation and immune response .
Subcellular Localization
Given its impact on mitochondrial membrane potential, it is likely that it interacts with components of the cell’s mitochondria .
属性
IUPAC Name |
2-[3-(2,4-difluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N2O3/c16-10-1-2-12(13(17)7-10)14-8-11(22-18-14)9-15(20)19-3-5-21-6-4-19/h1-2,7,11H,3-6,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWOSEVHCSNYFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2CC(=NO2)C3=C(C=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

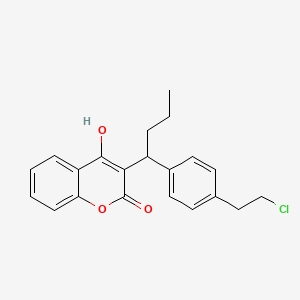
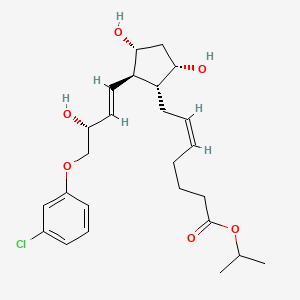
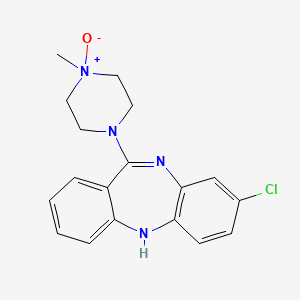
![8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B606733.png)
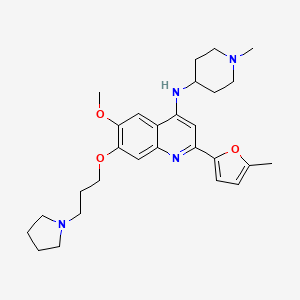
![3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride](/img/structure/B606738.png)
